Cloruro de fenoxiacetilo

Descripción general

Descripción

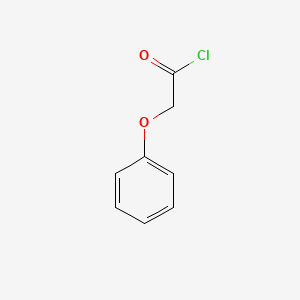

Phenoxyacetyl chloride is a chemical compound with the molecular formula C8H7ClO2 . It has an average mass of 170.593 Da and a mono-isotopic mass of 170.013458 Da .

Synthesis Analysis

Phenoxyacetyl chloride has been used in the synthesis of a series of macrocyclic bis-β-lactams, 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester, N-protected guanosine derivatives useful in RNA synthesis, and phenyloxyketene for cycloaddition to imines leading to β-lactams .Molecular Structure Analysis

The molecular structure of Phenoxyacetyl chloride consists of a phenoxy group (C6H5O) attached to an acetyl chloride group (CH2COCl) . The SMILES string representation of the molecule is ClC(=O)COC1=CC=CC=C1 .Chemical Reactions Analysis

Phenoxyacetyl chloride is known to react violently with water . It has been used in various chemical reactions, including the acylation of D- and DL-WV, followed by cleavage of the t-butyl ester .Physical And Chemical Properties Analysis

Phenoxyacetyl chloride is a light yellow liquid with no distinct odor . It has a boiling point of 225-226°C, a density of 1.235 g/mL at 25°C, and a refractive index (n20/D) of 1.534 .Aplicaciones Científicas De Investigación

Síntesis de ácidos peniciloicos

Cloruro de fenoxiacetilo: se utiliza en la acilación de D- y DL-WV, que, después de la escisión del éster t-butilo, proporciona los ácidos peniciloicos penúltimos . Estos ácidos son significativos ya que son intermediarios clave en la síntesis de derivados de penicilina, que son cruciales en el desarrollo de nuevos antibióticos.

Creación de bis-β-lactámicos macrocíclicos

Los investigadores han empleado This compound en la síntesis de una serie de bis-β-lactámicos macrocíclicos . Estos compuestos han suscitado interés debido a sus posibles actividades farmacológicas, incluido su uso como antibióticos con un nuevo modo de acción contra bacterias resistentes.

Producción de derivados de guanosina N-protegidos

En el campo de la síntesis de ARN, This compound se utiliza para producir derivados de guanosina N-protegidos . Estos derivados son esenciales para la síntesis de secuencias de ARN, que pueden utilizarse en investigación genética y aplicaciones terapéuticas.

Reacciones de cicloadición de feniloxiketeno

El compuesto es un precursor del feniloxiketeno, que se utiliza para la cicloadición a iminas, lo que lleva a la formación de β-lactámicos . Esta reacción es una piedra angular en la síntesis de varios antibióticos β-lactámicos, una clase de antibióticos de amplio espectro que incluye las penicilinas.

Síntesis de antibióticos β-lactámicos

This compound: reacciona con iminofosforanos para producir trans- y cis-3-(acilamino)-β-lactámicos . Estos antibióticos β-lactámicos son vitales para combatir las infecciones bacterianas y forman parte de la investigación en curso para desarrollar nuevos agentes antibacterianos.

Conversión en 2-desoxi-D-ribosa

La adición oxidativa de fluoruro estannoso a alilioduro, con 1, 2-O-isopropiliden-D-gliceraldehído y This compound, da como resultado la formación predominante del éster eritro homoalílico . Este éster se convierte entonces en 2-desoxi-D-ribosa, un azúcar esencial en el ADN, destacando su importancia en la ingeniería genética y el diseño de fármacos.

Preparación de β-lactámicos 4-disustituidos

Mediante la reacción de N,N-difenilhidrazonas y N-metil-N-fenilhidrazonas de cetonas con This compound, se preparan β-lactámicos 4-disustituidos . Estos compuestos se estudian por su posible uso en química medicinal, particularmente en el diseño de nuevos fármacos.

Reacciones de cicloadición de Staudinger [2+2]

Se ha sintetizado una serie de bis-β-lactámicos macrocíclicos utilizando una reacción de cicloadición de Staudinger [2+2] de ceteno derivado de This compound . Este método es crucial para crear mezclas diastereoméricas que son importantes en el desarrollo de nuevos productos farmacéuticos.

Safety and Hazards

Phenoxyacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Phenoxyacetyl chloride is a chemical compound used in the synthesis of various biochemicals. It has been used in the synthesis of macrocyclic bis-β-lactams , 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester , and N-protected guanosine derivatives . These compounds have diverse biological targets, depending on their structure and function.

Mode of Action

Phenoxyacetyl chloride acts as an acylating agent in chemical reactions . It reacts with nucleophilic sites on target molecules, leading to the formation of new compounds. For example, it can react with guanosine derivatives to form N-protected guanosine derivatives .

Biochemical Pathways

The biochemical pathways affected by phenoxyacetyl chloride depend on the specific compounds synthesized using it. For instance, N-protected guanosine derivatives synthesized using phenoxyacetyl chloride can be involved in RNA synthesis .

Result of Action

The molecular and cellular effects of phenoxyacetyl chloride’s action are determined by the compounds synthesized using it. For example, the synthesis of N-protected guanosine derivatives can facilitate RNA synthesis .

Action Environment

Phenoxyacetyl chloride is sensitive to moisture and can react with water . Therefore, its action, efficacy, and stability can be influenced by environmental factors such as humidity. It is typically handled and stored under conditions that minimize exposure to moisture .

Propiedades

IUPAC Name |

2-phenoxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUPAJQAJXVUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061029 | |

| Record name | Acetyl chloride, phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

701-99-5 | |

| Record name | 2-Phenoxyacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl chloride, 2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetyl chloride, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl chloride, phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenoxyacetyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS65CKB849 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

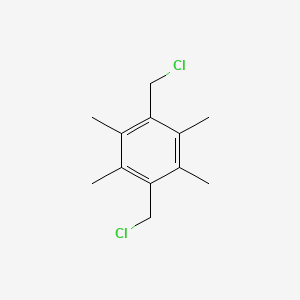

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-[(2-cyanoethyl)amino]-4-methoxyphenyl]-](/img/structure/B1580855.png)